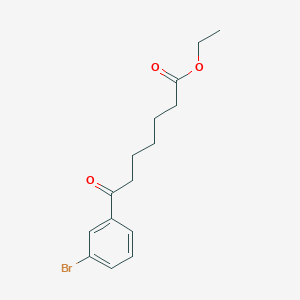

Ethyl 7-(3-bromophenyl)-7-oxoheptanoate

Description

Ethyl 7-(3-bromophenyl)-7-oxoheptanoate (CAS: 1033618-38-0) is a brominated aromatic ester characterized by a seven-carbon aliphatic chain terminating in an oxo group and an ethyl ester. The 3-bromophenyl substituent introduces steric and electronic effects, making the compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure allows for diverse reactivity, including participation in nucleophilic substitutions or metal-catalyzed coupling reactions .

Properties

IUPAC Name |

ethyl 7-(3-bromophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZERDSNBNVRDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645513 | |

| Record name | Ethyl 7-(3-bromophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-71-7 | |

| Record name | Ethyl 3-bromo-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(3-bromophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-bromophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3-bromophenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Starting Materials: 7-(3-bromophenyl)-7-oxoheptanoic acid and ethanol.

Catalyst: Sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-bromophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 7-(3-bromophenyl)-7-oxoheptanoic acid.

Reduction: Formation of 7-(3-bromophenyl)-7-hydroxyheptanoate.

Substitution: Formation of 7-(3-aminophenyl)-7-oxoheptanoate or 7-(3-thiophenyl)-7-oxoheptanoate.

Scientific Research Applications

Ethyl 7-(3-bromophenyl)-7-oxoheptanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(3-bromophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the keto and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of aryl-substituted 7-oxoheptanoate esters. Below is a systematic comparison with analogous derivatives:

Substituent Position and Halogen Variation

- Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate (CAS: 898776-98-2): Features a methyl group at the 2-position and bromine at the 4-position on the phenyl ring. Increased steric hindrance compared to the 3-bromo derivative may reduce reactivity in electrophilic substitutions. Classified under similar hazard profiles (e.g., H302, H315) but lacks specific toxicity data .

- Lower molecular weight (284.30 g/mol vs. ~341.24 g/mol for bromo analogs) contributes to higher volatility .

Chain Length Modifications

- Ethyl 6-(3-bromophenyl)-6-oxohexanoate: Shorter six-carbon chain reduces lipophilicity, impacting membrane permeability in biological systems. Similar bromophenyl substituent but distinct NMR profiles (e.g., δ 2.34 ppm for terminal methylene protons) .

- Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate: Extended eight-carbon chain increases hydrophobicity, favoring lipid bilayer interactions.

Functional Group Substitutions

- Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate (CAS: 122115-58-6): Methoxy group at the 3-position donates electron density via resonance, altering reactivity in oxidation or coupling reactions. Higher solubility in polar solvents compared to brominated analogs .

- Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate (CAS: 898758-01-5): Heptyloxy chain introduces significant lipophilicity, useful in surfactant or micelle-based applications. Molecular weight (363.51 g/mol) exceeds brominated derivatives, affecting diffusion rates .

Physicochemical Properties

Biological Activity

Ethyl 7-(3-bromophenyl)-7-oxoheptanoate is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article reviews the biological activity, synthesis, and applications of this compound, drawing upon various research findings and studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 341.25 g/mol. The compound features a heptanoate backbone with a brominated phenyl group, which is significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the esterification of 7-(3-bromophenyl)-7-oxoheptanoic acid with ethanol, often catalyzed by sulfuric or hydrochloric acid. The general reaction conditions include:

- Starting Materials: 7-(3-bromophenyl)-7-oxoheptanoic acid and ethanol

- Catalyst: Sulfuric acid or hydrochloric acid

- Reaction Conditions: Heated under reflux for several hours

- Purification: Distillation or recrystallization

This synthetic route allows for the introduction of functional groups that enhance biological activity and reactivity .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the keto and ester functionalities can participate in hydrogen bonding and other interactions, modulating enzyme or receptor activity .

Antimicrobial Properties

Compounds similar to this compound have been reported to exhibit significant antimicrobial activities. For instance, brominated organic compounds are known for their enhanced lipophilicity, which may improve their ability to penetrate microbial membranes .

Enzyme Inhibition

Research indicates that similar compounds can act as enzyme inhibitors, impacting various metabolic pathways. The structural features of this compound may allow it to bind effectively to enzyme active sites, inhibiting their function .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity Potential |

|---|---|---|

| This compound | Bromine at meta position | Antimicrobial, anticancer |

| Ethyl 7-phenyl-7-oxoheptanoate | No bromine substituent | Varies in reactivity |

| Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | Bromine at para position | Potentially different biological effects |

| Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | Chlorine instead of bromine | Different reactivity and interactions |

This table highlights how the position and type of substituents can significantly influence the biological properties of related compounds.

Case Studies

- Antimicrobial Screening : A study assessed various brominated compounds for their antimicrobial efficacy against common pathogens. Results indicated that compounds with similar structures to this compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : In vitro assays demonstrated that derivatives of phenolic compounds showed cytotoxic effects on cancer cell lines. While specific data on this compound is sparse, its structural analogs have shown promise in targeting cancer cells through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.